A Technical Guide to (2-Methylphenyl)pyridin-4-ylmethanamine: Synthesis, Properties, and Medicinal Chemistry Applications
A Technical Guide to (2-Methylphenyl)pyridin-4-ylmethanamine: Synthesis, Properties, and Medicinal Chemistry Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylphenyl)pyridin-4-ylmethanamine is a heterocyclic amine featuring a diarylmethanamine scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its formal nomenclature, chemical structure, and physicochemical properties. A detailed, mechanistically justified synthetic protocol is presented, leveraging a robust reductive amination strategy. Furthermore, the guide explores the potential applications of this molecule within drug discovery, contextualizing its relevance based on the well-established importance of the pyridine nucleus as a "privileged" scaffold in pharmaceutical development. This document serves as a technical resource for researchers utilizing this and similar compounds as building blocks for novel therapeutic agents.
Chemical Identity and Properties
Nomenclature and Identification
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Systematic IUPAC Name: (2-Methylphenyl)pyridin-4-ylmethanamine
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Common Name: C-Pyridin-4-yl-C-o-tolyl-methylamine
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CAS Number: 883546-76-7
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Molecular Formula: C₁₃H₁₄N₂
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Molecular Weight: 198.27 g/mol
Chemical Structure
The structure consists of a central methane carbon bonded to a primary amine (-NH₂), a pyridin-4-yl ring, and a 2-methylphenyl (o-tolyl) ring. The central carbon atom is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.

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SMILES: CC1=CC=CC=C1C(N)C2=CC=NC=C2
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InChI Key: InChI=1S/C13H14N2/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h2-9,13H,14H2,1H3
Physicochemical Properties
Quantitative data for this specific molecule is not extensively published. The table below summarizes known and predicted properties critical for laboratory use and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | (Calculated) |
| Molecular Weight | 198.27 g/mol | (Calculated) |
| CAS Number | 883546-76-7 | Matrix Scientific[1] |
| Physical Form | Solid (Predicted) | - |
| logP (Predicted) | 2.5 - 3.0 | (Computational Estimate) |
| pKa (Predicted, Pyridine N) | 5.0 - 5.5 | (Computational Estimate) |
| pKa (Predicted, Amine N) | 8.5 - 9.0 | (Computational Estimate) |
| Hazard Classification | Irritant | Matrix Scientific[1] |
Synthesis and Mechanistic Rationale
The synthesis of primary amines from ketones is most effectively achieved through reductive amination. This strategy is selected for its high functional group tolerance, operational simplicity, and typically good yields.[2] The process involves the in situ formation of an imine from a ketone precursor, which is then immediately reduced to the target amine.
Retrosynthetic Analysis
The target molecule can be disconnected at the Carbon-Nitrogen bond, identifying the key precursor as (2-methylphenyl)(pyridin-4-yl)methanone . This ketone can be synthesized via a Grignard reaction between an o-tolyl magnesium halide and 4-cyanopyridine, a standard and reliable method for constructing aryl-heteroaryl ketones.
Proposed Synthetic Workflow
The two-stage synthesis is designed for efficiency and reliability, starting from commercially available precursors.
Caption: Proposed two-step synthesis of the target amine.
Detailed Experimental Protocol
Self-Validation and Causality: This protocol incorporates anhydrous conditions for the Grignard reaction to prevent quenching of the highly reactive organometallic intermediate. Reductive amination is performed using sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material, thereby maximizing yield and minimizing side reactions like alcohol formation.
Part A: Synthesis of (2-methylphenyl)(pyridin-4-yl)methanone (Ketone Intermediate)
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Grignard Reagent Formation: To a flame-dried 500 mL three-neck flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq). Add a solution of 2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or an iodine crystal if necessary. Stir the mixture at room temperature until the magnesium is consumed (approx. 2-3 hours).
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Addition to Nitrile: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 4-cyanopyridine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.
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Reaction and Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by slowly adding it to a stirred solution of 2M HCl at 0°C.
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Workup and Purification: Make the aqueous layer basic (pH ~9) with aqueous NaOH. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.
Part B: Reductive Amination to (2-Methylphenyl)pyridin-4-ylmethanamine
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Reaction Setup: In a 250 mL round-bottom flask, dissolve the ketone intermediate (1.0 eq) and ammonium acetate (10 eq) in methanol.[3][4]
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Reduction: Stir the solution at room temperature for 1 hour to facilitate imine formation. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Workup and Purification: Carefully add 1M HCl to quench the excess reducing agent and decompose the boron complexes. Concentrate the mixture to remove methanol. Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude amine can be purified by flash chromatography or crystallization.
Relevance in Drug Discovery and Development
The value of (2-methylphenyl)pyridin-4-ylmethanamine lies not in any known biological activity of its own, but in its utility as a molecular scaffold for building more complex, biologically active molecules.
The Pyridine Scaffold: A Privileged Structure
The pyridine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[5] Its presence can influence a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets. Drugs containing the pyridine moiety are used as antimicrobial, antiviral, anticancer, and antihypertensive agents, among many other applications.[5] This widespread success makes any novel pyridine-containing building block inherently valuable to medicinal chemists.
The Diarylmethanamine Motif in CNS-Active Compounds
The core structure, where two aromatic rings are attached to a CH-NH₂ group, is a common feature in compounds that target the central nervous system (CNS). This motif is found in various classes of drugs, including antihistamines, antidepressants, and dopamine reuptake inhibitors. The conformational flexibility and lipophilicity imparted by this scaffold are often crucial for crossing the blood-brain barrier and interacting with CNS receptors and transporters.
Logical Progression in a Drug Discovery Campaign
The title compound serves as an ideal starting point for library synthesis. The primary amine provides a versatile chemical handle for elaboration, allowing for the rapid generation of a diverse set of analogues (e.g., amides, sulfonamides, secondary/tertiary amines) for screening.
Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
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Hazard: Classified as an irritant.[1] Aromatic amines as a class should be handled with caution as they can be harmful if ingested or inhaled and may cause skin and eye irritation.[1]
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
(2-Methylphenyl)pyridin-4-ylmethanamine is a valuable, chiral building block for chemical and pharmaceutical research. Its synthesis is readily achievable through established organic chemistry methodologies, primarily reductive amination of its corresponding ketone. The structural combination of a privileged pyridine scaffold and a CNS-active diarylmethanamine motif makes this compound and its derivatives promising candidates for inclusion in discovery libraries targeting a wide range of therapeutic areas. This guide provides the foundational chemical knowledge required for its effective synthesis and strategic application in research and development.
References
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